5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Overview
Description
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards certain enzymes
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pk_a of certain functional groups, enabling key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with similar structures have been found to participate in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds .
Pharmacokinetics
In silico studies have suggested that similar compounds may have reliable pharmacokinetic properties .
Result of Action
Compounds with a trifluoromethyl group have been found to enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors for precise control of reaction conditions and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the phenyl or oxazole rings .
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-2-oxazolecarboxylic acid
- 3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole-5-carboxylic acid
- 4-(Trifluoromethyl)phenyl-1,3-thiazole-2-carboxylic acid
Comparison: Compared to similar compounds, 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSBKOCNUXOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372335 | |
Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220652-95-9 | |
Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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